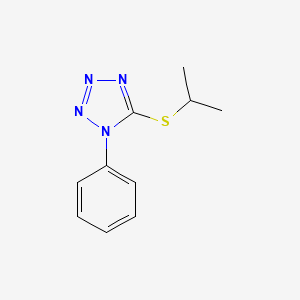

5-(isopropylthio)-1-phenyl-1H-tetrazole

Übersicht

Beschreibung

5-(isopropylthio)-1-phenyl-1H-tetrazole (IPT) is a tetrazole derivative that has gained attention in scientific research due to its unique properties. IPT is a heterocyclic compound that contains a tetrazole ring, which is a five-membered ring that contains four nitrogen atoms and one carbon atom. IPT has been studied for its potential use in a variety of applications, including as a pharmaceutical intermediate, as a corrosion inhibitor, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

1. Applications in Organic Chemistry and Medicinal Chemistry

5-Substituted tetrazoles, including 5-(isopropylthio)-1-phenyl-1H-tetrazole, are significant in various fields such as organic chemistry and medicinal chemistry. They serve as advantageous intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. In drug design, 5-monosubstituted tetrazoles are important due to their role as non-classical bioisosteres of carboxylic acids. These derivatives possess similar acidities but offer higher lipophilicities and metabolic resistance, making them valuable in modifying pharmacokinetics, pharmacodynamics, and the metabolism of associated drugs (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis and Functionalization

The synthesis and functionalization of 5-substituted tetrazoles, including 5-(isopropylthio)-1-phenyl-1H-tetrazole, have evolved significantly. Methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides have been developed. Functionalization is challenging due to the formation of 1,5- and 2,5-disubstituted tetrazoles in various ratios. However, methods achieving high or unusual regioselectivities have been explored, with microwave-assisted approaches also included in the synthesis and functionalization of these heterocycles (Roh, Vávrová, & Hrabálek, 2012).

3. Isotopic Effects and Tautomeric Behavior

Research has also delved into the isotopic effects and tautomeric behaviors of 5-substituted tetrazoles. Studies have investigated how isotopic substitution affects the chemical shifts and rotational barriers in these compounds, providing insights into their structural dynamics and potential applications in various fields (Pesyan, 2011).

4. Photodecomposition and Photochemistry

The photochemistry of related compounds, such as 5-methoxy-1-phenyl-1H-tetrazole, has been studied, offering insights that could be extrapolated to 5-(isopropylthio)-1-phenyl-1H-tetrazole. These studies include matrix isolation infrared spectroscopy and theoretical calculations to understand molecular structure, vibrational spectra, and photochemical behavior (Gómez-Zavaglia, Reva, Frija, Cristiano, & Fausto, 2006).

5. Tetrazoles as Corrosion Inhibitors

Tetrazole derivatives, including 5-substituted tetrazoles, have been studied for their role as corrosion inhibitors. Their efficiency in this application has been correlated with molecular structure and electronic properties, suggesting potential applications in materials science and engineering (Khaled, Khaled, & Al‐qahtani, 2009).

Eigenschaften

IUPAC Name |

1-phenyl-5-propan-2-ylsulfanyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-8(2)15-10-11-12-13-14(10)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNAOIEUJQDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403141 | |

| Record name | STK291648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3206-47-1 | |

| Record name | STK291648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

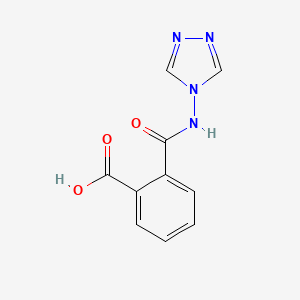

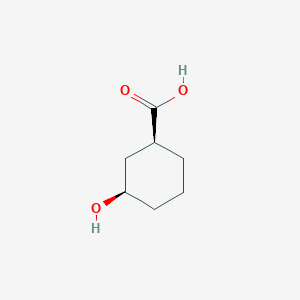

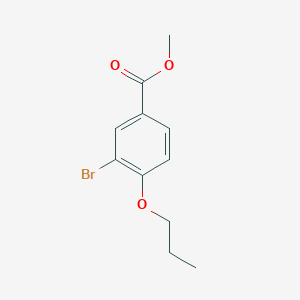

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

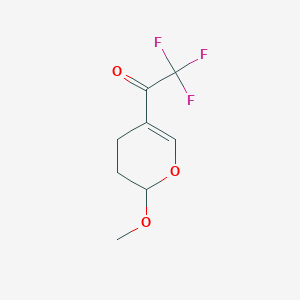

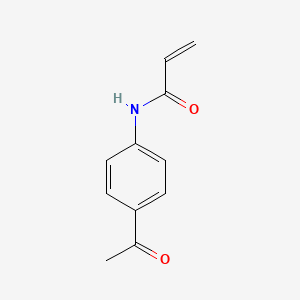

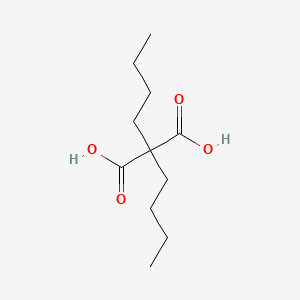

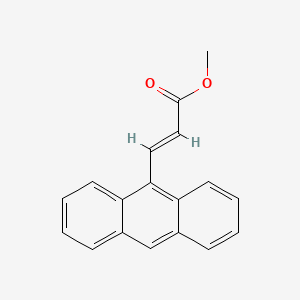

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3060308.png)

![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)

![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-7-yl)boronic acid pinacol ester](/img/structure/B3060321.png)